

Kisspeptin-234: A Technical Guide for Reproductive Endocrinology Research

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kisspeptin-234 (Kp-234), a potent and specific antagonist of the kisspeptin receptor (KISS1R, also known as GPR54), has emerged as an invaluable tool in the field of reproductive endocrinology. This synthetic decapeptide, an analog of the endogenous ligand kisspeptin-10, has been instrumental in elucidating the critical role of the kisspeptin signaling pathway in regulating the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of Kp-234, including its structure, mechanism of action, and applications in reproductive research. It details experimental protocols for its use in both in vitro and in vivo studies and presents key quantitative data in a clear, tabular format. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility as a research tool.

Introduction to Kisspeptin-234

Kisspeptins are a family of neuropeptides that are pivotal regulators of reproduction.[1][2] They act directly on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus, stimulating the release of GnRH, which in turn governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3] This signaling cascade is essential for the onset of puberty, the regulation of ovulation, and the feedback mechanisms of gonadal steroids.[3][4]



Kisspeptin-234 was developed as a competitive antagonist to probe the physiological functions of the kisspeptin system.[5] It is a modified version of kisspeptin-10 with specific amino acid substitutions that confer its inhibitory properties.[6] By blocking the action of endogenous kisspeptins, Kp-234 allows researchers to investigate the consequences of interrupting this critical reproductive pathway.

Structure of Kisspeptin-234

Kisspeptin-234 is a decapeptide analog of kisspeptin-10. Its structure incorporates specific amino acid substitutions to achieve its antagonist activity.[6][7] The sequence of Kp-234 is Ac-ANWNGFGWRF-NH2, with D-Alanine at position 1 and D-Tryptophan at position 8.[8][9]

Table 1: Physicochemical Properties of Kisspeptin-234

Property	Value	Reference
Molecular Weight	1295.42 g/mol	[8]
Molecular Formula	C63H78N18O13	[8]
Sequence	Ac-ANWNGFGWRF-NH2 (Modifications: Ala-1 = D-Ala & N-terminal Ac, Trp-8 = D-Trp, Phe-10 = C-terminal amide)	[8][10]
Purity	≥95%	[8][11]
Solubility	Soluble to 1 mg/ml in water	[8][10]
CAS Number	1145998-81-7	[8]

Mechanism of Action and Signaling Pathway

Kisspeptin exerts its effects by binding to KISS1R, a G protein-coupled receptor (GPCR).[3] Activation of KISS1R primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC).[12] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C



(PKC).[13] This signaling cascade ultimately results in the depolarization of GnRH neurons and the secretion of GnRH.[12][14]

Kisspeptin-234 acts as a competitive antagonist at the KISS1R.[5] It binds to the receptor but fails to induce the conformational changes necessary for G protein activation and downstream signaling.[5] By occupying the receptor, Kp-234 effectively blocks the binding of endogenous kisspeptins, thereby inhibiting the entire signaling cascade.[5]



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Caption: Kisspeptin Signaling Pathway and Kp-234 Inhibition.

Quantitative Data on Kisspeptin-234 Activity

The antagonist potency of Kp-234 has been quantified in various experimental models. These data are crucial for designing experiments and interpreting results.

Table 2: In Vitro Activity of Kisspeptin-234



Parameter	Cell Line	Assay	Value	Reference
IC50	CHO cells expressing human GPR54	Inositol Phosphate (IP) Release Assay	7 nM	[5][8][9][10]
Binding Affinity (EC50)	CHO cells expressing human GPR54	Competition with 125I-kisspeptin-	2.7 nM	[5][15]

Table 3: In Vivo Effects of Kisspeptin-234



Species	Model	Administrat	Dose	Effect	Reference
Rat (female)	Pubertal	Intracerebrov entricular (ICV)	Not specified	Delayed vaginal opening, decreased uterine and ovarian weights	[4][6]
Rat (female)	Pubertal	Continuous ICV infusion	Not specified	Prevented preovulatory LH and FSH surges	[4]
Rat (male)	Castrated	ICV	1 nmol (x3)	Significantly inhibited LH secretion	[11][14]
Mouse (male)	Castrated	ICV	15 nmol (x2)	Inhibited elevated LH levels	[14]
Mouse (male)	Intact	ICV	15 nmol	Blunted kisspeptin- 10-stimulated LH secretion	[14]
Rhesus Monkey (female)	Pubertal	Microdialysis to stalk- median eminence	10 nM	Suppressed pulsatile GnRH secretion	[11][14][16] [17]
Ewe	Ovariectomiz ed	Continuous ICV infusion	Not specified	Inhibited pulsatile LH secretion	[12]

Experimental Protocols



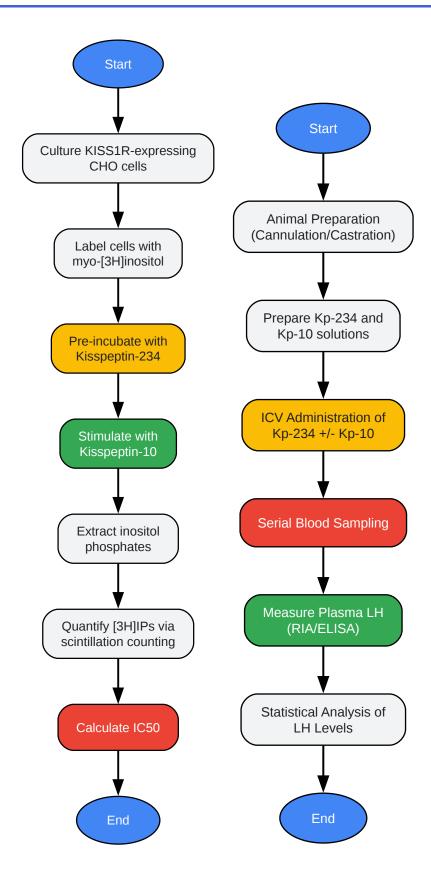
Detailed methodologies are essential for the successful application of Kp-234 in research. The following protocols are based on published studies.

In Vitro Antagonist Assay: Inositol Phosphate (IP) Release

This assay measures the ability of Kp-234 to inhibit kisspeptin-10-stimulated IP production in cells expressing KISS1R.

- Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human KISS1R (GPR54) in DMEM supplemented with 10% fetal calf serum, 2% glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.[11][13]
- Labeling: Plate cells and label with myo-[3H]inositol overnight.
- Pre-incubation: Wash cells and pre-incubate with varying concentrations of Kisspeptin-234 for a specified time (e.g., 15-30 minutes).
- Stimulation: Add a fixed concentration of kisspeptin-10 (e.g., 10 nM) to the cells and incubate for a further period (e.g., 30-60 minutes).[5]
- Extraction: Terminate the reaction and extract the inositol phosphates using a suitable method (e.g., perchloric acid extraction followed by ion-exchange chromatography).
- Quantification: Measure the amount of [3H]inositol phosphates using liquid scintillation counting.
- Data Analysis: Plot the percentage inhibition of the kisspeptin-10 response against the concentration of Kp-234 to determine the IC50 value.





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